molecular formula C14H19BrO2S B3119210 Tert-butyl 2-(4-bromophenylthio)-2-methylpropanoate CAS No. 247923-30-4

Tert-butyl 2-(4-bromophenylthio)-2-methylpropanoate

Cat. No. B3119210
Key on ui cas rn: 247923-30-4
M. Wt: 331.27 g/mol
InChI Key: SYNUPKFIWSYGPA-UHFFFAOYSA-N
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Patent
US06306854B1

Procedure details

A mixture of 4-bromothiophenol (100 g; 0.53 mole) and potassium hydroxide (29.5 g; 0.53 mole) in ethanol (1000 mL) was stirred until all material had dissolved. t-Butyl 2-bromoisobutyrate (117.6 g; 0.53 mole) was added dropwise over 30 min, keeping the temperature below 55° C. The resulting mixture was heated at reflux for 1 h, then cooled to 23° C. The precipitate (KBr) was removed by filtration and the solvent evaporated. The residue was partitioned between water (1000 mL) and methylene chloride (500 mL) and the organic layer was separated, dried (Na2SO4) and evaporated to afford a white solid. Crystallization from hexane gave a white solid (119.85 g; 68%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
117.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.[OH-].[K+].Br[C:12]([CH3:21])([CH3:20])[C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14]>C(O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][C:12]([CH3:21])([CH3:20])[C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)S
Name
Quantity
29.5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
117.6 g
Type
reactant
Smiles
BrC(C(=O)OC(C)(C)C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
was stirred until all material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
CUSTOM
Type
CUSTOM
Details
the temperature below 55° C
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The precipitate (KBr) was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water (1000 mL) and methylene chloride (500 mL)
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford a white solid
CUSTOM
Type
CUSTOM
Details
Crystallization from hexane
CUSTOM
Type
CUSTOM
Details
gave a white solid (119.85 g; 68%)

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(C=C1)SC(C(=O)OC(C)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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